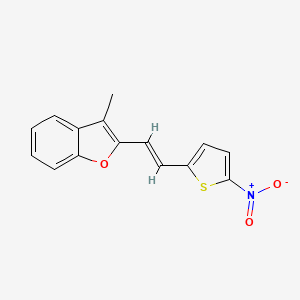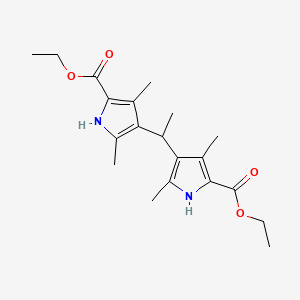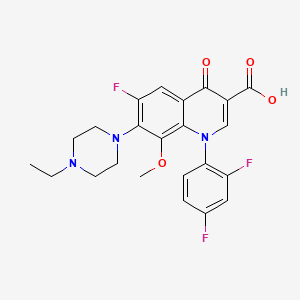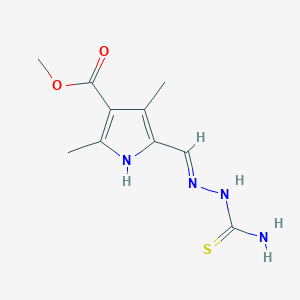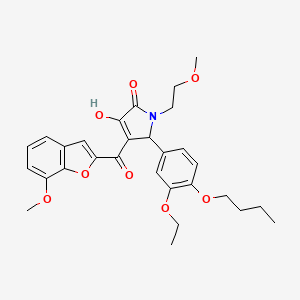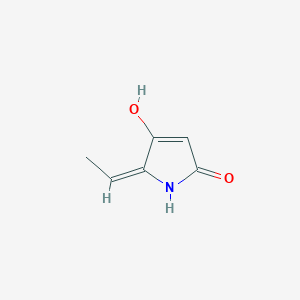![molecular formula C11H16O2S B15209955 (1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol CAS No. 61295-48-5](/img/structure/B15209955.png)
(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol: is a compound belonging to the class of furan derivatives. It has a molecular formula of C11H16O2S and a molecular weight of 212.31 g/mol . This compound is characterized by the presence of a furan ring substituted with a methyl group and a thiol group, which is attached to a cyclohexanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran-3-thiol with cyclohexanone under basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, where the thiol group attacks the carbonyl carbon of cyclohexanone, followed by protonation to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, alcohol derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its ability to modulate specific biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is used as a flavoring agent and preservative in food products. Its antimicrobial properties help in extending the shelf life of food items .
Mecanismo De Acción
The mechanism of action of Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors involved in inflammatory and microbial processes. For example, it can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi .
Comparación Con Compuestos Similares
2-Methylfuran-3-thiol: Shares the furan ring and thiol group but lacks the cyclohexanol moiety.
Cyclohexanol: Contains the cyclohexanol moiety but lacks the furan ring and thiol group.
2-Methylfuran: Contains the furan ring and methyl group but lacks the thiol group and cyclohexanol moiety.
Uniqueness: Trans-2-((2-methylfuran-3-yl)thio)cyclohexanol is unique due to the combination of the furan ring, thiol group, and cyclohexanol moiety in its structure. This unique combination imparts specific chemical and biological properties that are not observed in the individual components .
Propiedades
Número CAS |
61295-48-5 |
|---|---|
Fórmula molecular |
C11H16O2S |
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
(1R,2R)-2-(2-methylfuran-3-yl)sulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C11H16O2S/c1-8-10(6-7-13-8)14-11-5-3-2-4-9(11)12/h6-7,9,11-12H,2-5H2,1H3/t9-,11-/m1/s1 |
Clave InChI |
YXLBHVCXQRTBKK-MWLCHTKSSA-N |
SMILES isomérico |
CC1=C(C=CO1)S[C@@H]2CCCC[C@H]2O |
SMILES canónico |
CC1=C(C=CO1)SC2CCCCC2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


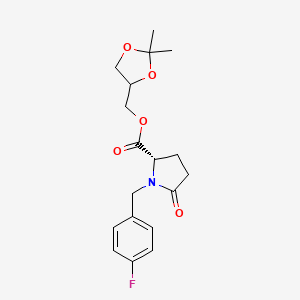
![5-Benzyl-5H-thieno[2,3-c]pyrrole](/img/structure/B15209884.png)
